molecular formula C18H18F4N4O B2616507 2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 1775414-80-6

2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2616507
CAS No.: 1775414-80-6
M. Wt: 382.363
InChI Key: RFTWEJFSVITVHC-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a synthetic chemical compound offered for research and development purposes. This molecule features a piperazine ring linked to a disubstituted pyrimidine group and a fluorophenyl ketone side chain, a structural motif common in medicinal chemistry . The piperazine ring is a privileged scaffold in drug design, frequently used to optimize pharmacokinetic properties and as a spacer to correctly position pharmacophoric groups for interaction with biological targets . Compounds containing the pyrimidine moiety are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects, making them valuable templates in hit-to-lead optimization campaigns . The specific substitution pattern on the pyrimidine and phenyl rings in this compound suggests potential for investigation in various biochemical assays. The trifluoromethyl group is often incorporated to influence a molecule's metabolic stability, lipophilicity, and binding affinity. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-(3-fluorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-12-23-15(18(20,21)22)11-16(24-12)25-5-7-26(8-6-25)17(27)10-13-3-2-4-14(19)9-13/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWEJFSVITVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Fluorophenyl Intermediate:

    Synthesis of the Trifluoromethyl Pyrimidine Moiety: This involves the construction of the pyrimidine ring with a trifluoromethyl group, often through cyclization reactions.

    Coupling with Piperazine: The final step involves coupling the fluorophenyl intermediate and the trifluoromethyl pyrimidine moiety with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and trifluoromethyl pyrimidine moieties are likely involved in binding to these targets, influencing their activity and leading to downstream effects in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): This analog replaces the ethanone group with a pyrido-pyrimidinone core.
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (): The fluorophenyl group here is para-substituted, and the benzotriazole ring replaces the pyrimidine. Such changes may reduce pyrimidine-specific interactions (e.g., hydrogen bonding) while retaining piperazine-mediated solubility .

Variations in the Ketone Linker

  • 1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (): This compound shares the ethanone-piperazine backbone but incorporates a triazolylphenyl-chloropyrimidine system. The chloro and triazole groups may enhance halogen bonding and π-stacking, respectively, compared to the target’s trifluoromethyl-pyrimidine .
  • 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): A butanone linker replaces ethanone, increasing chain flexibility. The trifluoromethylphenyl group (vs. trifluoromethylpyrimidine) may reduce pyrimidine-dependent activity .

Pyrimidine Ring Modifications

  • 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone derivatives (): These analogs substitute the ethanone group with methanone and introduce a chloro-trifluoromethylphenyl group on the pyrimidine. The chloro group could improve electrophilic reactivity but increase toxicity risks compared to the target’s methyl group .
  • N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (): The pyrimidine-piperazine unit is retained, but a cyclopentyl-carboxamide group replaces the ethanone. This modification likely enhances conformational rigidity and target specificity .

Comparative Data Table

Compound Name Key Structural Features Potential Advantages/Disadvantages vs. Target Compound Reference
2-(3-fluoro-4-methylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone core, 4-methyl substitution Increased steric bulk; possible improved selectivity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Para-fluorophenyl, benzotriazole Reduced pyrimidine interactions; retained solubility
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Chloropyrimidine, triazolylphenyl Enhanced halogen bonding; higher synthetic complexity
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Butanone linker, trifluoromethylphenyl Increased flexibility; reduced pyrimidine specificity
6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone Chloro-trifluoromethylphenyl, methanone Higher reactivity; potential toxicity concerns

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrimidine core via cyclocondensation of trifluoromethyl-substituted precursors.
  • Step 2: Introduction of the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling under inert conditions (e.g., N₂ atmosphere, Pd catalysis) .
  • Step 3: Ketone functionalization at the ethanone position using Friedel-Crafts acylation or cross-coupling reactions. Critical factors include temperature control (70–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .

Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield Range
Pyrimidine formationCF₃-substituted diamine, Cl⁻ donorEtOH80°C60–75%
Piperazine couplingPd(OAc)₂, XantphosDMF100°C50–65%

Q. Which spectroscopic and crystallographic methods are most effective for structural validation?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperazine N-CH₂ signals at δ 3.2–3.6 ppm) .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the piperazine-pyrimidine linkage. A triclinic crystal system (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å was reported for analogous fluorophenyl-piperazine derivatives .
  • Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 422.15) .

Q. How does the compound’s solubility and stability vary across pH and solvent systems?

  • Solubility: Poor in aqueous buffers (≤0.1 mg/mL at pH 7.4); enhanced in DMSO or DMF (≥10 mg/mL).
  • Stability: Degrades <5% over 24 hours in DMSO at 4°C but shows hydrolysis in protic solvents (e.g., t₁/₂ = 8 hours in MeOH:H₂O 1:1) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data in literature?

  • Dose-Response Reassessment: Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
  • Target Engagement Studies: Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinase domains) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to fluorophenyl-recognizing receptors (e.g., GPCRs or kinases).
  • MD Simulations: Assess piperazine flexibility and trifluoromethyl group hydrophobicity in lipid bilayers (GROMACS/NAMD) . Table 2: Predicted Binding Affinities for Common Targets
TargetΔG (kcal/mol)Key Interactions
5-HT₂A Receptor-9.2π-Stacking (fluorophenyl), H-bond (pyrimidine N)
CYP3A4-7.8Hydrophobic (CF₃), Van der Waals (piperazine)

Q. What experimental design principles apply to optimizing this compound’s synthesis in flow chemistry?

  • DoE (Design of Experiments): Vary residence time (2–10 min), temperature (60–100°C), and reagent stoichiometry to maximize throughput .
  • In-Line Analytics: Integrate FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
  • Scale-Up Challenges: Address clogging risks in microreactors due to precipitation of trifluoromethyl intermediates .

Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others do not?

  • Purity Discrepancies: Impurities (e.g., unreacted fluorophenyl precursors) may skew IC₅₀ values. HPLC purity thresholds >98% are critical .
  • Assay Variability: MTT vs. CellTiter-Glo® assays yield differing viability metrics; normalize data to internal controls (e.g., ATP levels) .

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